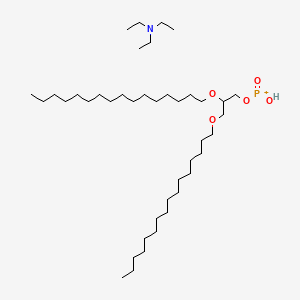
Tahgp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester, (±)-, compd with N,N-diethylethanamine (1:1) is a complex organic compound It is characterized by the presence of a phosphonic acid group esterified with a 2,3-bis(hexadecyloxy)propyl moiety, and it forms a compound with N,N-diethylethanamine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester typically involves the esterification of phosphonic acid with 2,3-bis(hexadecyloxy)propanol. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The resulting ester is then combined with N,N-diethylethanamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. The ester moiety can undergo hydrolysis, releasing active components that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, (S)-, compd. with N,N-diethylethanamine (1:1)
- Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, ®-, compd. with N,N-diethylethanamine (1:1)
Uniqueness
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester is unique due to its specific structural features, which confer distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, while the phosphonic acid group offers strong binding affinity to metal ions. This combination of properties makes it particularly valuable in specialized applications.
Properties
CAS No. |
129983-81-9 |
|---|---|
Molecular Formula |
C41H87NO5P+ |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,3-dihexadecoxypropoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C35H71O5P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-35(34-40-41(36)37)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h35H,3-34H2,1-2H3;4-6H2,1-3H3/p+1 |
InChI Key |
XXFIGVLQQRJRIP-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC |
Synonyms |
TAHGP triethylammonium 1,2-di-O-hexadecyl-glycero-3-H-phosphonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















